1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a fused pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine structure . Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of TRKs leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cancer cell growth .
Comparison with Similar Compounds
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
- 1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
- 1-Benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique ethyl group in this compound may confer distinct properties, such as enhanced lipophilicity or altered binding affinity to molecular targets .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H13N3/c1-2-11-8-7(6-10-11)4-3-5-9-8/h6,9H,2-5H2,1H3 |
InChI Key |
GIOQTINKZFCGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCCN2)C=N1 |
Origin of Product |
United States |
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